molecular formula C12H7NO5 B15166675 4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid CAS No. 626234-00-2

4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid

Cat. No.: B15166675
CAS No.: 626234-00-2
M. Wt: 245.19 g/mol
InChI Key: IMPJSAAVIFJDJR-UHFFFAOYSA-N
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Description

4-Amino-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid is a heterocyclic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has attracted significant attention in the fields of medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid typically involves the construction of the benzofuran ring system followed by functional group modifications. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance reaction rates and yields . Additionally, the use of continuous flow reactors can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.

Scientific Research Applications

4-Amino-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins involved in cellular processes. For example, its anti-tumor activity may be attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid include other benzofuran derivatives, such as:

  • 7H-Furo3,2-gbenzopyran-7-one
  • 4-Methoxy-7-oxo-7H-furo3,2-gbenzopyran-9-yl
  • 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl

Uniqueness

What sets 4-Amino-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid apart from similar compounds is its specific functional groups and their arrangement, which confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

626234-00-2

Molecular Formula

C12H7NO5

Molecular Weight

245.19 g/mol

IUPAC Name

4-amino-7-oxofuro[3,2-g]chromene-6-carboxylic acid

InChI

InChI=1S/C12H7NO5/c13-10-5-1-2-17-8(5)4-9-6(10)3-7(11(14)15)12(16)18-9/h1-4H,13H2,(H,14,15)

InChI Key

IMPJSAAVIFJDJR-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CC3=C(C=C(C(=O)O3)C(=O)O)C(=C21)N

Origin of Product

United States

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